molecular formula C19H18ClN3O B11055468 1-(3-chloro-2-methylphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-(3-chloro-2-methylphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11055468
M. Wt: 339.8 g/mol
InChI Key: JGWBPZNKQZZEHZ-UHFFFAOYSA-N
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Description

1-(3-CHLORO-2-METHYLPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLORO-2-METHYLPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: Starting from an appropriate ortho-diamine and a carboxylic acid derivative.

    Substitution Reactions: Introducing the 3-chloro-2-methylphenyl group through electrophilic aromatic substitution.

    Cyclization: Forming the pyrrolidin-2-one ring via intramolecular cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLORO-2-METHYLPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Reduction of the benzodiazole ring.

    Substitution: Halogen exchange reactions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Utilizing halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-2-METHYLPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity, which could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-4-(1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
  • 1-(2-Methylphenyl)-4-(1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Uniqueness

1-(3-CHLORO-2-METHYLPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to the presence of both the 3-chloro-2-methylphenyl and 1-methyl-1H-1,3-benzodiazole moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C19H18ClN3O/c1-12-14(20)6-5-9-16(12)23-11-13(10-18(23)24)19-21-15-7-3-4-8-17(15)22(19)2/h3-9,13H,10-11H2,1-2H3

InChI Key

JGWBPZNKQZZEHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C

Origin of Product

United States

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